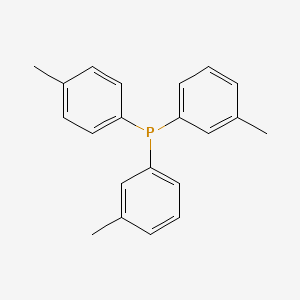
Bis(3-methylphenyl)-(4-methylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylphenyl)-(4-methylphenyl)phosphane is an organophosphorus compound characterized by the presence of three phenyl groups attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl)-(4-methylphenyl)phosphane typically involves the reaction of phosphorus trichloride with 3-methylphenyl and 4-methylphenyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PCl3+2C6H4(CH3)MgBr+C6H4(CH3)MgCl→P(C6H4(CH3))3+3MgCl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-methylphenyl)-(4-methylphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups can be replaced by other substituents.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride and platinum chloride are used to form coordination complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Bis(3-methylphenyl)-(4-methylphenyl)phosphane has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of Bis(3-methylphenyl)-(4-methylphenyl)phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers. This coordination facilitates various catalytic processes, including bond formation and cleavage reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the methyl substituents on the phenyl rings.
Bis(3-methylphenyl)phenylphosphine: Similar but with only two 3-methylphenyl groups and one phenyl group.
Bis(4-methylphenyl)phenylphosphine: Similar but with two 4-methylphenyl groups and one phenyl group.
Uniqueness
Bis(3-methylphenyl)-(4-methylphenyl)phosphane is unique due to the presence of both 3-methylphenyl and 4-methylphenyl groups, which can influence its steric and electronic properties. This unique structure can enhance its reactivity and selectivity in catalytic applications compared to other similar compounds.
Propriétés
Numéro CAS |
35123-59-2 |
|---|---|
Formule moléculaire |
C21H21P |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
bis(3-methylphenyl)-(4-methylphenyl)phosphane |
InChI |
InChI=1S/C21H21P/c1-16-10-12-19(13-11-16)22(20-8-4-6-17(2)14-20)21-9-5-7-18(3)15-21/h4-15H,1-3H3 |
Clé InChI |
ZCEFWXPOSWTCGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
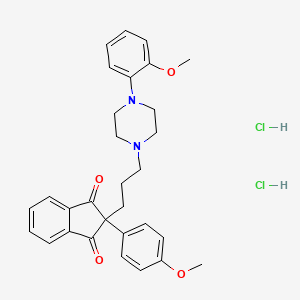

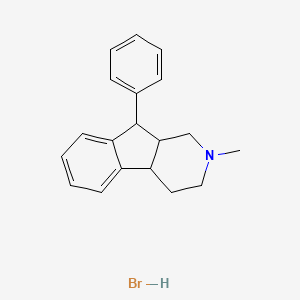

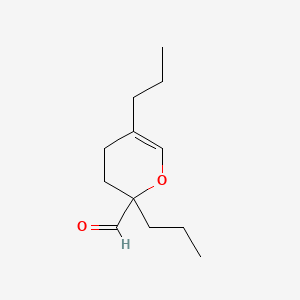
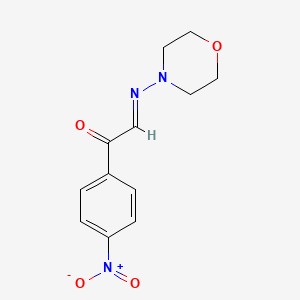
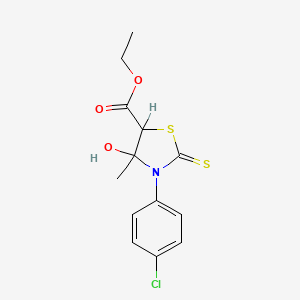
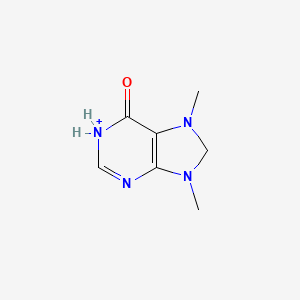

stannane](/img/structure/B14693653.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)


